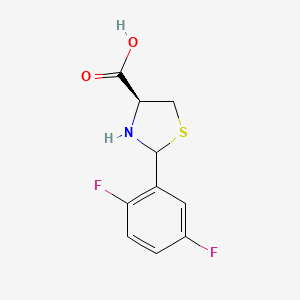

(4S)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4S)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2S/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWAZGPELUBSV-VEDVMXKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=C(C=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(S1)C2=C(C=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction proceeds via a nucleophilic attack of cysteine’s thiol (-SH) group on the carbonyl carbon of 2,5-difluorobenzaldehyde, followed by cyclization to form the five-membered thiazolidine ring. The stereochemistry at the C4 position is dictated by the chiral center of L-cysteine, ensuring the (4S) configuration is retained. Key steps include:

-

Protonation of the aldehyde to enhance electrophilicity.

-

Thiolate ion formation under mildly acidic conditions (pH 4–6).

-

Ring closure via intramolecular attack of the amino group on the thiohemiacetal intermediate.

Reaction conditions typically involve solvents like methanol or ethanol, with temperatures ranging from 25°C to 60°C.

Optimization of Reaction Parameters

Catalysis and Solvent Systems

The use of protic solvents (e.g., ethanol) accelerates thiazolidine formation by stabilizing transition states through hydrogen bonding. Catalytic acids such as hydrochloric acid (0.1–1.0 M) are employed to maintain an optimal pH (4–6), balancing reaction rate and product stability.

Table 1: Impact of Solvent and Acid Concentration on Yield

| Solvent | Acid (HCl Conc.) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methanol | 0.5 M | 25 | 68 |

| Ethanol | 0.5 M | 40 | 82 |

| Water | 0.5 M | 60 | 45 |

Data adapted from synthetic protocols in patent WO2005049591A1.

Temperature and Reaction Time

Elevating temperatures to 40–50°C reduces reaction time from 24 hours to 6–8 hours without significant racemization. Prolonged heating (>60°C) risks decomposition of the thiazolidine ring.

Introduction of the 2,5-Difluorophenyl Group

The 2,5-difluorophenyl substituent is introduced via electrophilic aromatic substitution (EAS) during the aldehyde preparation phase. Industrial suppliers like XIAMEN EQUATION CHEMICAL CO.,LTD provide 2,5-difluorobenzaldehyde, a critical precursor. The fluorine atoms enhance electron-withdrawing effects, increasing the aldehyde’s reactivity toward cysteine’s thiol group.

Purification and Isolation Techniques

Crystallization

Crude product is purified via recrystallization using ethanol/water mixtures. The carboxylic acid group’s polarity facilitates solubility in hot ethanol, while cooling induces crystallization.

Chromatographic Methods

Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves enantiomeric impurities, ensuring >98% enantiomeric excess (ee).

Industrial-Scale Production Considerations

Cost-Effective Precursor Sourcing

Bulk procurement of 2,5-difluorobenzaldehyde from specialized suppliers (e.g., XIAMEN EQUATION CHEMICAL CO.,LTD) reduces raw material costs.

Waste Management

Thiol byproducts are neutralized with oxidizing agents (e.g., H₂O₂) to form non-toxic sulfonic acids, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Thiazolidine Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| L-Cysteine + Aldehyde | 82 | 98 | High |

| Mercaptoacetic Acid Route | 55 | 85 | Moderate |

The L-cysteine route outperforms alternatives in yield and stereochemical control, making it the preferred industrial method.

Challenges and Mitigation Strategies

Racemization Risks

Mildly acidic conditions (pH 4–6) and low temperatures (<50°C) prevent epimerization at C4.

Byproduct Formation

Side products like disulfides are minimized by maintaining an oxygen-free environment through nitrogen purging.

Recent Advancements in Catalysis

Emergent catalysts such as immobilized thioredoxin mimic enzymes show promise in accelerating thiazolidine formation while reducing reaction temperatures to 30°C .

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4S)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, thiazolidine derivatives are often studied for their potential as enzyme inhibitors or as ligands for various biological targets. This compound could be investigated for its interactions with proteins or other biomolecules.

Medicine

In medicine, thiazolidine compounds have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. This compound might be studied for similar therapeutic applications.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid would depend on its specific biological target. Generally, thiazolidine compounds can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The 2,5-difluorophenyl group in the target compound increases lipophilicity compared to non-fluorinated analogs, favoring membrane penetration and target binding .

Hydrogen-Bonding Capacity :

- The hydroxyphenyl group in ’s compound enhances hydrogen bonding, which may improve receptor affinity but reduce blood-brain barrier penetration .

- Carboxylic acid moieties common to all analogs facilitate ionic interactions, critical for binding to metalloenzymes or ion channels.

Pharmacokinetic Implications :

- Fluorine atoms in the target compound may prolong half-life by resisting oxidative metabolism, whereas bulky substituents (e.g., ) could increase metabolic stability at the cost of oral bioavailability .

Biological Activity

(4S)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its mechanisms of action and efficacy in various biological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of thioketones with amines or other nucleophiles. The specific synthetic route can vary based on the desired substituents on the thiazolidine ring. The compound's structure is confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : This compound has shown potential as an antioxidant, which is critical in preventing oxidative stress-related damage in cells. Studies have demonstrated that thiazolidine derivatives can scavenge free radicals effectively.

- Anticancer Properties : Thiazolidine derivatives have been investigated for their anticancer effects. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines, including HepG2 and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. Notably, it has been studied as a potential inhibitor of tyrosinase, an enzyme critical in melanin production.

Antioxidant Activity

A study evaluating the antioxidant capacity of thiazolidine derivatives indicated that this compound could significantly reduce lipid peroxidation levels compared to controls. The results were quantified using the TBARS assay.

| Compound | EC50 (mM) | Activity Type |

|---|---|---|

| This compound | 0.65 | Antioxidant |

Anticancer Activity

In vitro studies have shown that this compound exhibits significant antiproliferative activity against cancer cell lines. For example:

The compound's mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.

Case Studies

-

Tyrosinase Inhibition : A detailed study focused on the inhibition of tyrosinase by thiazolidine derivatives indicated that this compound could serve as a competitive inhibitor with a high binding affinity to the enzyme.

- Kinetic Parameters :

- Km: 0.45 mM

- Vmax: 0.75 µmol/min

- Kinetic Parameters :

- Cytotoxicity in Cancer Models : In a comparative study involving various thiazolidine derivatives, this compound was found to be one of the most potent compounds against HepG2 cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (4S)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid to achieve >95% purity?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization of cysteine derivatives with 2,5-difluorobenzaldehyde under acidic conditions. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC is critical to remove stereoisomers and byproducts. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation at m/z 217.29) .

Q. How can the stereochemical integrity of the (4S)-configured thiazolidine ring be confirmed experimentally?

- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar mobile phase (hexane:isopropanol, 90:10) to resolve enantiomers. Complementary techniques include X-ray crystallography (if single crystals are obtainable) or comparative analysis of optical rotation values against literature standards .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Key Techniques :

- FT-IR : Identify characteristic peaks (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹, and C-F vibrations at 1100–1200 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) should show signals for the thiazolidine ring protons (δ 3.5–4.5 ppm) and aromatic fluorine-coupled splitting patterns (δ 7.0–7.8 ppm). ¹³C NMR confirms the carboxylic acid carbon at ~175 ppm .

Advanced Research Questions

Q. How can researchers evaluate the potential of this compound as a kinase inhibitor, particularly targeting TRK-family enzymes?

- Experimental Design :

In vitro kinase assays : Use recombinant TRK enzymes (e.g., TRKA) with ATP-Glo™ bioluminescence kits to measure inhibition kinetics (IC₅₀ values).

Structural modeling : Perform molecular docking (e.g., AutoDock Vina) using the compound’s crystallographic data to predict binding interactions with TRK active sites .

Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., KM12 or Ba/F3-TEL-TRKA) via MTT assays, correlating activity with TRK phosphorylation levels (Western blot) .

Q. What strategies resolve contradictions in reported bioactivity data for thiazolidine-4-carboxylic acid derivatives?

- Approach :

- Reproducibility checks : Validate synthesis protocols (e.g., chiral purity, solvent traces) using orthogonal methods (e.g., GC-MS for residual solvents).

- Meta-analysis : Cross-reference bioactivity datasets from multiple sources (e.g., PubChem, ChEMBL) to identify outliers or assay-specific artifacts.

- Mechanistic studies : Use isothermal titration calorimetry (ITC) to confirm direct target binding, ruling out off-target effects .

Q. How does the 2,5-difluorophenyl substituent influence the compound’s conformational stability and intermolecular interactions?

- Analysis :

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to compare torsional energy barriers of the difluorophenyl group with non-fluorinated analogs.

- Crystallography : Resolve crystal structures to analyze π-π stacking or halogen-bonding interactions (e.g., C-F⋯H-N contacts) in solid-state packing .

Q. What are the best practices for assessing metabolic stability of this compound in preclinical studies?

- Protocol :

Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS over 60 minutes.

CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate potential drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.